

A Technical Guide to High-Purity Squalane-d62: Commercial Sourcing and Quality Control

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Compound of Interest

Compound Name: Squalane-d62

Cat. No.: B12395799

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity **Squalane-d62**, a deuterated isotopologue of squalane. **Squalane-d62** serves as a critical internal standard for mass spectrometry-based quantification of squalane in various matrices and is a valuable tool in metabolic research and drug development.^{[1][2]} This document outlines key commercial suppliers, presents available quantitative data, and details experimental protocols for the quality control of this essential research chemical.

Commercial Suppliers and Available Specifications

The procurement of high-purity **Squalane-d62** is critical for ensuring the accuracy and reproducibility of experimental results. Several commercial suppliers offer this deuterated compound, though the level of detail provided in their specifications can vary. A summary of prominent suppliers and their stated product specifications is provided in Table 1. Researchers are advised to request a Certificate of Analysis (CoA) for lot-specific data on purity and isotopic enrichment.

Supplier	Product Number	Stated Purity	Isotopic Enrichment	Available Sizes
Chemsrc	Varies by supplier	97.0% ^[3]	Not specified	Varies
MedchemExpress	HY-N7113S	>98.0%	Not specified	5 mg, 10 mg, 25 mg, 50 mg, 100 mg ^[2]
LGC Standards	TRC-S683752	>95% (GC)	Not specified	10 mg, 100 mg
USBio	466458	Highly Purified	Not specified	10mg, 25mg
HPC Standards	691559	Not specified	Not specified	1x10mg
ESSLAB	9036.30-100-AN	Not specified	Not specified	Not specified
Clinivex	Not specified	Not specified	Not specified	Not specified

Note: The information in this table is based on publicly available data from supplier websites and may not be exhaustive. "Not specified" indicates that the information was not readily available at the time of this guide's compilation.

Experimental Protocols for Quality Control

Ensuring the chemical purity and isotopic enrichment of **Squalane-d62** is paramount for its use in quantitative applications. The following are detailed methodologies for key analytical techniques used in the quality control of deuterated squalane.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isotopic Enrichment

GC-MS is a powerful technique for determining the chemical purity of **Squalane-d62** and providing an estimation of its isotopic enrichment.

Methodology:

- Sample Preparation:

- Prepare a 1 mg/mL stock solution of **Squalane-d62** in a volatile organic solvent such as hexane or ethyl acetate.
- Prepare a series of dilutions from the stock solution to determine the linear range of detection.
- For analysis, dilute the sample to a final concentration of approximately 10-100 µg/mL.
- GC-MS Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 7890B GC System or equivalent.
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
 - Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280°C.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 150°C, hold for 1 minute.
 - Ramp: 20°C/min to 320°C.
 - Hold: 5 minutes at 320°C.
 - Mass Spectrometer: Agilent 5977B MSD or equivalent.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-600.
- Data Analysis:

- Purity Assessment: The chemical purity is determined by integrating the peak area of **Squalane-d62** and any impurity peaks in the total ion chromatogram (TIC). The purity is expressed as a percentage of the main peak area relative to the total peak area.
- Isotopic Enrichment Estimation: The mass spectrum of **Squalane-d62** will show a molecular ion cluster. The isotopic enrichment can be estimated by comparing the relative intensities of the molecular ion (M^+) peak of **Squalane-d62** ($C_{30}D_{62}$, expected $m/z \approx 484.9$) and the corresponding M^+ peak for unlabeled squalane ($C_{30}H_{62}$, $m/z \approx 422.8$). A more precise determination requires specialized software for analyzing isotopic distributions. The fragmentation pattern of squalane typically includes characteristic losses of alkyl chains.^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

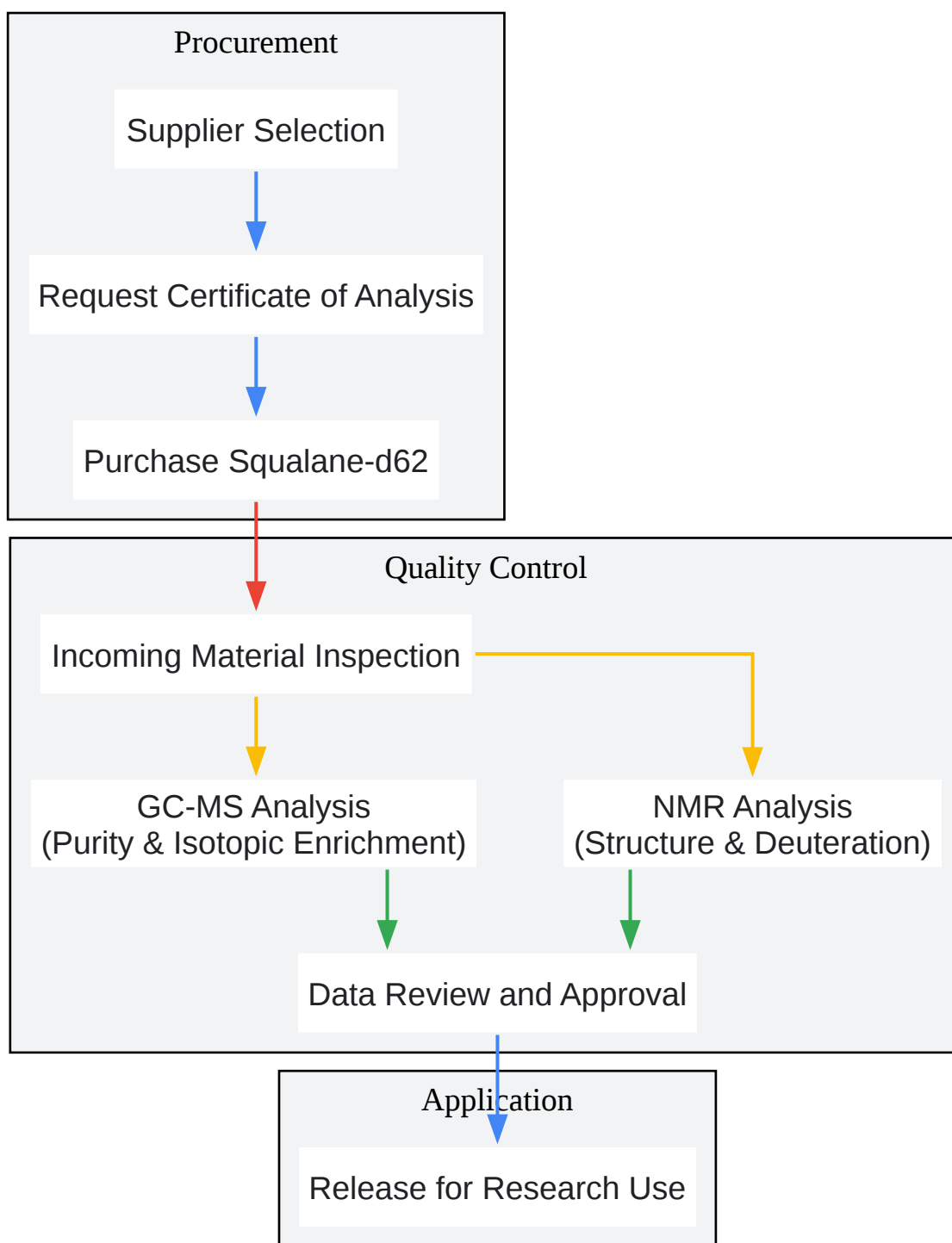
1H and ^{13}C NMR are essential for confirming the chemical structure of squalane and assessing the degree of deuteration.

Methodology:

- Sample Preparation:
 - Dissolve 5-10 mg of **Squalane-d62** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, $CDCl_3$) in a 5 mm NMR tube. Ensure the solvent does not have signals that overlap with the expected residual proton signals of the analyte.
- 1H NMR Spectroscopy:
 - Spectrometer: Bruker Avance III 400 MHz or equivalent.
 - Pulse Program: Standard single-pulse experiment (zg30).
 - Number of Scans: 16-64 scans, depending on the sample concentration.
 - Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.

- Data Analysis: In a highly deuterated **Squalane-d62** sample, the proton spectrum should show very low-intensity signals corresponding to the residual, non-deuterated positions. The absence of significant proton signals confirms a high degree of deuteration. The chemical shifts of residual protons in squalane are expected in the aliphatic region (approximately 0.8-1.6 ppm).
- ¹³C NMR Spectroscopy:
 - Spectrometer: Bruker Avance III 100 MHz or equivalent.
 - Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).
 - Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C and the long relaxation times of carbons in squalane.
 - Data Analysis: The ¹³C spectrum will confirm the carbon backbone of the squalane molecule. The signals will be split into multiplets due to C-D coupling, providing further evidence of deuteration.

Visualizations



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Caption: Workflow for Procurement and Quality Control of **Squalane-d62**.

Chemical Information		
Molecular Formula: C30D62	Molecular Weight: ~485.2 g/mol	CAS Number: 16514-83-3

Squalane-d62
(Perdeuteriosqualane)
C30D62

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Caption: Chemical Structure and Information for **Squalane-d62**.

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